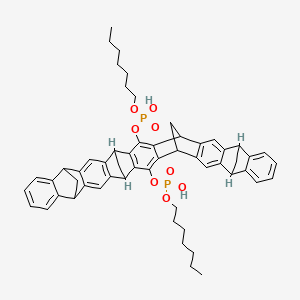
SARS-CoV-2-IN-28
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-28 is a chemical compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader category of inhibitors designed to target specific proteins or enzymes associated with the virus, thereby hindering its ability to replicate and spread.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-28 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:
Formation of Key Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using catalysts to facilitate the process.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-28 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学研究应用
SARS-CoV-2-IN-28 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication, making it a valuable tool in virology research.
Medicine: Potential therapeutic agent for treating COVID-19 by targeting specific viral proteins.
Industry: Could be used in the development of diagnostic tools and antiviral coatings.
作用机制
The mechanism of action of SARS-CoV-2-IN-28 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. It primarily targets the viral protease, an enzyme crucial for the virus’s replication process. By inhibiting this enzyme, this compound prevents the virus from processing its polyproteins, thereby halting its replication and spread. The compound may also interfere with other viral pathways, enhancing its antiviral efficacy.
相似化合物的比较
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of the virus.
Molnupiravir: Another antiviral that induces mutations in the viral RNA, leading to error catastrophe.
Favipiravir: Inhibits the RNA polymerase enzyme, preventing viral replication.
Uniqueness
SARS-CoV-2-IN-28 is unique in its specific targeting of the viral protease, which is a different mechanism compared to the RNA polymerase inhibitors like Remdesivir and Favipiravir. This specificity may offer advantages in terms of reduced side effects and enhanced efficacy against certain viral strains.
属性
分子式 |
C56H60O8P2 |
|---|---|
分子量 |
923.0 g/mol |
IUPAC 名称 |
[22-[heptoxy(hydroxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] heptyl hydrogen phosphate |
InChI |
InChI=1S/C56H60O8P2/c1-3-5-7-9-15-21-61-65(57,58)63-55-51-47-29-49(45-27-41-37-23-35(39(41)25-43(45)47)31-17-11-13-19-33(31)37)53(51)56(64-66(59,60)62-22-16-10-8-6-4-2)54-50-30-48(52(54)55)44-26-40-36-24-38(42(40)28-46(44)50)34-20-14-12-18-32(34)36/h11-14,17-20,25-28,35-38,47-50H,3-10,15-16,21-24,29-30H2,1-2H3,(H,57,58)(H,59,60) |
InChI 键 |
HUSMADGRRPPVST-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOP(=O)(O)OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)(O)OCCCCCCC)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















